molecular formula C12H18ClNO5S B602886 Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine CAS No. 1206105-58-9

Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine

Cat. No.: B602886
CAS No.: 1206105-58-9
M. Wt: 323.79g/mol
InChI Key: XXOXKGZNJIVAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and two hydroxyethyl groups attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with N,N-bis(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-chloro-3-ethoxy-N,N-bis(2-formylethyl)benzenesulfonamide or 4-chloro-3-ethoxy-N,N-bis(2-carboxyethyl)benzenesulfonamide.

    Reduction: Formation of 3-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide.

    Substitution: Formation of 4-substituted-3-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide derivatives.

Scientific Research Applications

Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the ethoxy group and one hydroxyethyl group.

    3-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the chloro group.

Uniqueness

Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is unique due to the presence of both chloro and ethoxy groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups may enhance its potential as a versatile reagent and therapeutic agent.

Properties

CAS No.

1206105-58-9

Molecular Formula

C12H18ClNO5S

Molecular Weight

323.79g/mol

IUPAC Name

4-chloro-3-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C12H18ClNO5S/c1-2-19-12-9-10(3-4-11(12)13)20(17,18)14(5-7-15)6-8-16/h3-4,9,15-16H,2,5-8H2,1H3

InChI Key

XXOXKGZNJIVAMD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Cl

Origin of Product

United States

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